(5Z)-2-(4-bromoanilino)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4-one
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Overview
Description
2-[(4-bromophenyl)imino]-5-(2-pyridinylmethylene)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is known for its potential biological activities and has been the subject of various scientific studies. It is characterized by the presence of a bromophenyl group, a pyridinylmethylene group, and an imino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)imino]-5-(2-pyridinylmethylene)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromoaniline with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then cyclized with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)imino]-5-(2-pyridinylmethylene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)imino]-5-(2-pyridinylmethylene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)imino]-5-(2-pyridinylmethylene)-1,3-thiazolidin-4-one
- 2-[(4-fluorophenyl)imino]-5-(2-pyridinylmethylene)-1,3-thiazolidin-4-one
- 2-[(4-methylphenyl)imino]-5-(2-pyridinylmethylene)-1,3-thiazolidin-4-one
Uniqueness
2-[(4-bromophenyl)imino]-5-(2-pyridinylmethylene)-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
Properties
Molecular Formula |
C15H10BrN3OS |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10BrN3OS/c16-10-4-6-11(7-5-10)18-15-19-14(20)13(21-15)9-12-3-1-2-8-17-12/h1-9H,(H,18,19,20)/b13-9- |
InChI Key |
BEGDHNXENGSYAE-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
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